

Comprehensive Technical Guide: Oxytetracycline Production by *Streptomyces rimosus* ATCC 10970

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Terramycin-X

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Introduction to *Streptomyces rimosus* ATCC 10970 and Oxytetracycline

Strain Background and Industrial Significance

Streptomyces rimosus ATCC 10970 (also designated as R7) is the wild-type soil isolate and **model organism** for oxytetracycline (OTC) research and industrial production [1] [2]. This gram-positive, filamentous bacterium belongs to the *Actinomycetota* phylum and exhibits the characteristic **complex life cycle** of streptomycetes, forming vegetative mycelia and aerial spores [2] [3]. The strain was first isolated in the early 1950s by Alexander Finlay at Pfizer, and the antibiotic was marketed as Terramycin [4]. The **genetic tractability** of ATCC 10970 has made it arguably the best-characterized industrial streptomycete, with extensive research conducted since the 1950s using genetic mapping, conjugation, and modern molecular techniques [2].

Oxytetracycline is a **broad-spectrum polyketide antibiotic** with activity against Gram-positive and Gram-negative bacteria, intracellular pathogens, and some parasites [4] [2]. Its molecular structure consists of four linearly fused six-membered rings with a characteristic C2 amide functionality and one aromatic ring [4].

The **clinical importance** of OTC has been sustained for over 70 years, with current applications ranging from human medicine (including treatment of emerging infections and non-infective diseases) to extensive use in aquaculture, agriculture, and veterinary science [2] [5]. The global OTC market remains substantial, with more than 20 suppliers manufacturing over 10,000 tons annually [6].

Genomic and Metabolic Features

The *S. rimosus* ATCC 10970 genome consists of a **linear chromosome** of 9,368,017 bp with telomers containing long terminal inverted repeats, plus a large **linear plasmid** of 292,576 bp [6]. The chromosome contains 8,069 open reading frames, with the oxytetracycline biosynthetic gene cluster (BGC) located near one telomere [6]. The genome exhibits the **typical genomic layout** of *Streptomyces* species, with core essential genes located in the central region and numerous BGCs for secondary metabolites distributed toward the chromosomal ends [1] [6]. The GC content is approximately 71.88% [3].

S. rimosus ATCC 10970 possesses over 45 putative **biosynthetic gene clusters** encoding various secondary metabolites, including the medically important OTC and the polyene antifungal agent rimocidin [1] [2]. The OTC biosynthetic pathway utilizes a type II polyketide synthase system that assembles the tetracycline scaffold from nine malonyl-CoA molecules, which are derived from acetyl-CoA via carboxylation [6]. The OTC gene cluster contains genes for biosynthetic enzymes, transcriptional regulators, and resistance mechanisms [6].

Production Optimization and Culture Conditions

Media Composition and Culture Parameters

Optimizing culture conditions is fundamental for maximizing OTC yield from *S. rimosus* ATCC 10970. Both submerged fermentation (SmF) and solid-state fermentation (SSF) have been successfully employed, with the choice depending on available resources and scale requirements. The wild-type strain typically produces 27-70 mg/L OTC under standard laboratory conditions, but this can be significantly enhanced through media optimization [6].

Table 1: Optimal Culture Conditions for OTC Production by S. rimosus ATCC 10970

Parameter	Submerged Fermentation	Solid-State Fermentation	References
Carbon Source	Mannitol (optimal), glucose, complex starch	Prosopis juliflora pods, maltose, corn cobs, sweet potatoes	[7] [5] [6]
Nitrogen Source	Soybean meal, ammonium salts	Prosopis juliflora pods (15% nitrogen content), soybean meal	[7] [5]
Optimal Temperature	28°C	28°C	[5] [3]
Optimal pH	7.4 (initial), stabilizes at ~6.0	7.4 (initial buffer)	[5] [6]
Critical Supplements	Calcium carbonate (1 g/L), phosphate salts	Calcium carbonate (0.0026 g/gds), phosphate buffer	[7] [5]
Inoculum Size	10 ⁷ spores/mL	0.617 mL/gds (10 ⁷ spores/mL)	[5] [6]
Fermentation Time	120 hours	9 days	[5] [6]

Statistical Optimization Methodologies

Response Surface Methodology (RSM) with Central Composite Design (CCD) has been successfully applied to optimize OTC production, reducing experimental trials while identifying critical factor interactions. Key variables identified through statistical optimization include carbon source concentration, nitrogen source, calcium carbonate, and moisture content (for SSF) [7] [5].

For SSF using *Prosopis juliflora* pods as substrate, the following **optimal conditions** were determined: maltose (0.125 g/gds), inoculum size (0.617 mL/gds), CaCO₃ (0.0026 g/gds), and moisture content (74.87%), yielding OTC at 5.02 mg/gds [5]. In SmF, a **ten-fold increase** in OTC production (470 mg/L compared to 47 mg/L in unoptimized medium) was achieved using optimized concentrations of glucose (10 g/L), soybean meal (10 g/L), and calcium carbonate (1 g/L) [7].

Fermentation Kinetics and Process Monitoring

The fermentation profile of wild-type ATCC 10970 in mannitol-based minimal medium shows distinct phases: exponential growth (maximum $\mu = 0.16 \text{ h}^{-1}$), transition phase with reduced growth following phosphate depletion, and stationary phase with continued mannitol consumption [6]. OTC production begins when **phosphate becomes limiting** and accumulates almost linearly, reaching approximately 27 mg/L by 120 hours [6]. The pH typically decreases to approximately 5.5 during the first 16 hours, then slightly increases and stabilizes around 6.0 [6].

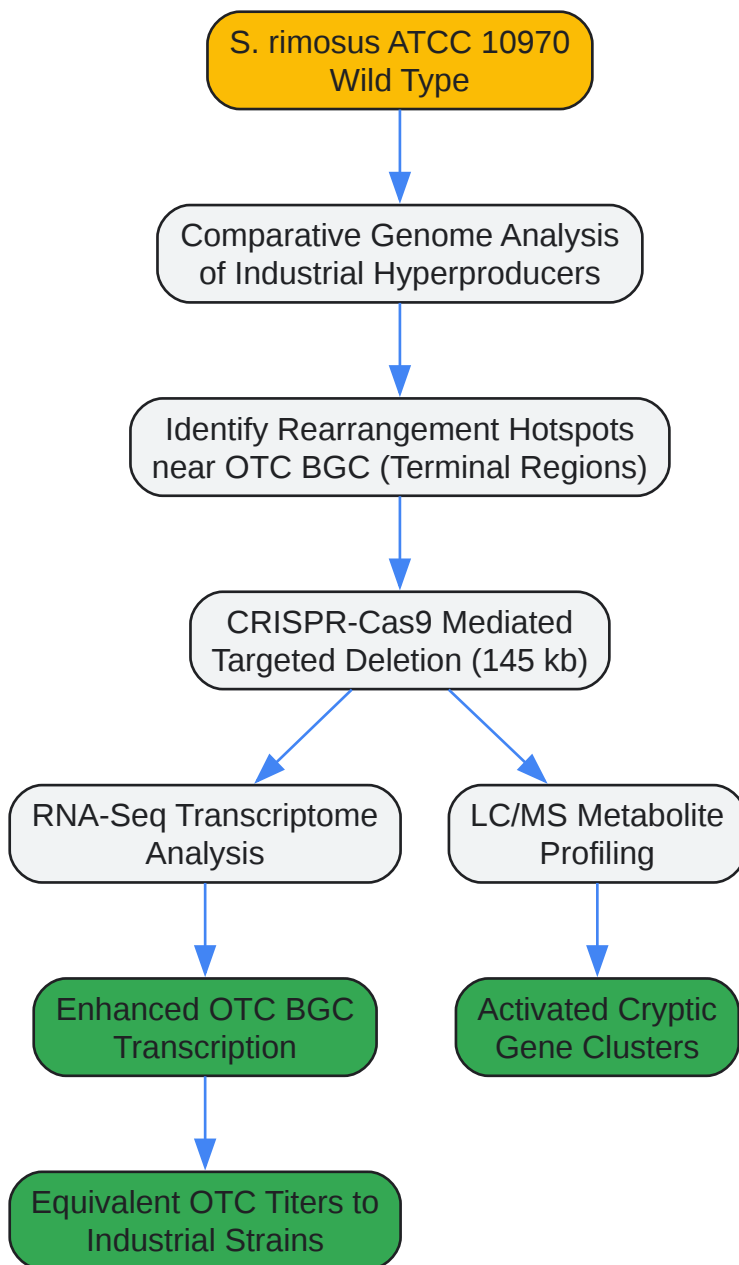
Monitoring **critical process parameters** including dissolved oxygen, pH, carbon source depletion, and phosphate levels is essential for reproducible OTC production. The specific OTC productivity for ATCC 10970 remains relatively low but stable throughout the stationary phase, in contrast to engineered hyperproducers that achieve much higher specific productivities [6].

Genetic and Metabolic Engineering Strategies

Genome Reduction and Rearrangement

Comparative genomic analysis of industrial OTC hyperproducers derived from ATCC 10970 revealed that **large DNA rearrangements** at chromosomal termini significantly enhance OTC production [1] [6]. Both M4018 (Pfizer) and R6-500 (PLIVA) industrial strains, independently developed from ATCC 10970, show extensive deletions and rearrangements near the OTC biosynthetic gene cluster, suggesting convergent evolution [1].

Introducing a targeted **145-kb deletion** near the OTC BGC in ATCC 10970 dramatically increased OTC titers to levels equivalent to industrial strains in a single engineering step [1]. RNA sequencing analysis demonstrated that this improvement primarily resulted from **massively enhanced transcription** of the OTC biosynthetic gene cluster rather than improved substrate supply [1]. Additionally, these genomic rearrangements activated previously silent cryptic gene clusters, enabling production of novel secondary metabolites not detected in the wild-type strain [1].



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Genome reduction workflow for enhancing OTC production in S. rimosus ATCC 10970

Metabolic Pathway Engineering

Engineering primary metabolic pathways to enhance precursor supply represents another effective strategy for improving OTC production. The **pentose phosphate pathway** (PPP) is particularly important as it supplies NADPH and erythrose-4-phosphate, essential for polyketide biosynthesis [8].

In *S. rimosus* M4018 (derived from ATCC 10970), disruption of *zwf1* or *zwf2* genes encoding glucose-6-phosphate dehydrogenase isozymes in the PPP **significantly increased OTC production** [8]. Interestingly, overexpression of these genes reduced production, indicating complex regulation of metabolic flux [8]. The *zwf1* and *zwf2* disruptions resulted in **15.8% and 19.6% increases** in OTC yield, respectively, while reducing biomass formation, suggesting redirected carbon flux from growth to antibiotic production [8].

Table 2: Metabolic Engineering Strategies for Enhanced OTC Production

Target Pathway/Element	Engineering Approach	Effect on OTC Production	Mechanism	References
Terminal Genomic Regions	145-kb deletion near OTC BGC	Equivalent to industrial strains (~4.5 g/L)	Enhanced OTC BGC transcription, activation of cryptic clusters	[1]
Pentose Phosphate Pathway	Disruption of <i>zwf1</i> or <i>zwf2</i> genes	Increased by 15.8-19.6%	Redirected carbon flux from growth to OTC biosynthesis	[8]
Precursor Supply	Enhancement of malonyl-CoA and acetyl-CoA supply	Up to 65-fold increase in hyperproducers	Increased building blocks for polyketide assembly	[6]
Gene Dosage	Chromosomal integration of second OTC BGC copy	Significant additional increase	Enhanced expression of biosynthetic enzymes	[1]

Multi-Omics Insights from Industrial Hyperproducers

Systems biology analysis of the hyperproducing strain *S. rimosus* HP126 (derived from ATCC 10970) revealed multiple mutations contributing to its **65-fold higher OTC production** compared to the wild type [6]. Genomic analysis identified **184 single nucleotide exchanges**, massive genomic rearrangements including an 812.1 kb smaller chromosome with terminal deletions and internal duplications, and an enlarged linear plasmid [6].

Transcriptomic and proteomic analyses demonstrated that HP126 exhibits:

- **Upregulated OTC biosynthetic genes** throughout the fermentation timeline
- **Enhanced acetyl-CoA and malonyl-CoA supply** through increased expression of precursor supply pathways
- **Reduced competing pathway activities** for byproduct formation
- **Streamlined morphology** with reduced branching, potentially optimizing nutrient channeling [6]

This multi-omics portrait reveals that high-level OTC production requires coordinated changes in primary metabolism, biosynthetic cluster expression, and cellular differentiation, providing a blueprint for rational engineering of ATCC 10970.

Analytical Methods and Characterization

Extraction and Purification Protocols

For accurate quantification and characterization of OTC, efficient extraction and purification from culture broth is essential. The following standardized protocol can be used:

- **Extraction:** Mix fermented matter with phosphate buffer (pH 7.4) in a 1:4 (w/v) ratio. Stir on a magnetic stirrer for 30 minutes at room temperature. Centrifuge at $10,000 \times g$ for 10 minutes at 4°C to remove insoluble matter [5].
- **Liquid-Liquid Extraction:** Adjust supernatant pH to 4-8. Perform extraction with ethyl acetate containing 0.1% calcium chloride as a chelating agent. Combine all ethyl acetate fractions and concentrate using rotary evaporation at 37°C [5].
- **Column Chromatography:** Purify concentrated extract using silica gel chromatography. Elute with appropriate solvent systems (typically chloroform-methanol mixtures). Monitor fractions for OTC content using UV detection at 254 nm [5].
- **Crystallization:** For further purification, dissolve the purified OTC in minimal methanol and allow slow evaporation at 4°C to obtain crystalline OTC [5].

Analytical Characterization Techniques

Multiple analytical methods should be employed to confirm OTC identity and purity:

- **UV-Vis Spectroscopy:** OTC in methanol shows characteristic absorption maxima at 270 nm and 360 nm [5].
- **FTIR Spectroscopy:** Key functional groups include hydroxyl stretches (3400 cm^{-1}), carbonyl stretches ($1610\text{-}1640\text{ cm}^{-1}$), and aromatic carbon bonds ($1550\text{-}1600\text{ cm}^{-1}$) [5].
- **NMR Spectroscopy:** ^1H NMR (300 MHz, D_2O) shows characteristic signals at δ 2.45 (C-6 and C-12a CH_3), δ 3.10 (C-4 $\text{N}(\text{CH}_3)_2$), δ 3.90 (C-5 OH), δ 6.80 (C-10 OH), and aromatic protons between δ 7.20-7.90. ^{13}C NMR confirms the tetracyclic structure [5].
- **HPLC Analysis:** Use C18 reverse-phase column with acetonitrile-water mobile phase (typically 25:75 v/v) at flow rate 0.6 mL/min. UV detection at 254 nm. Retention time approximately 6.5 minutes [5].
- **Color Tests:** Specific color reactions confirm OTC identity: with concentrated H_2SO_4 (yellow), concentrated HCl (yellow), and 2N NaOH (yellow-brown), with color changes upon boiling [5].

Antibiotic Activity Assessment

Confirm antimicrobial activity using standard agar diffusion assays:

- Use *Bacillus subtilis* or *Staphylococcus aureus* as test organisms on Mueller-Hinton agar
- Apply purified OTC samples to sterile filter paper discs
- Incubate at 37°C for 24 hours and measure inhibition zones
- Compare with OTC standards for potency estimation [7] [5]

Industrial Applications and Strain Comparison

Performance Metrics of Industrial Strains

Industrial OTC production utilizes high-yielding derivatives of ATCC 10970 developed through extensive strain improvement programs. The hyperproducer *S. rimosus* HP126 produces up to 4,490 mg/L OTC in complex starch-containing medium - approximately **65-fold higher** than the wild-type ATCC 10970 [6]. In minimal mannitol medium, HP126 still produces 340 mg/L OTC, representing a **12-fold increase** over the wild type [6].

Table 3: Comparison of *S. rimosus* ATCC 10970 and Industrial Derivatives

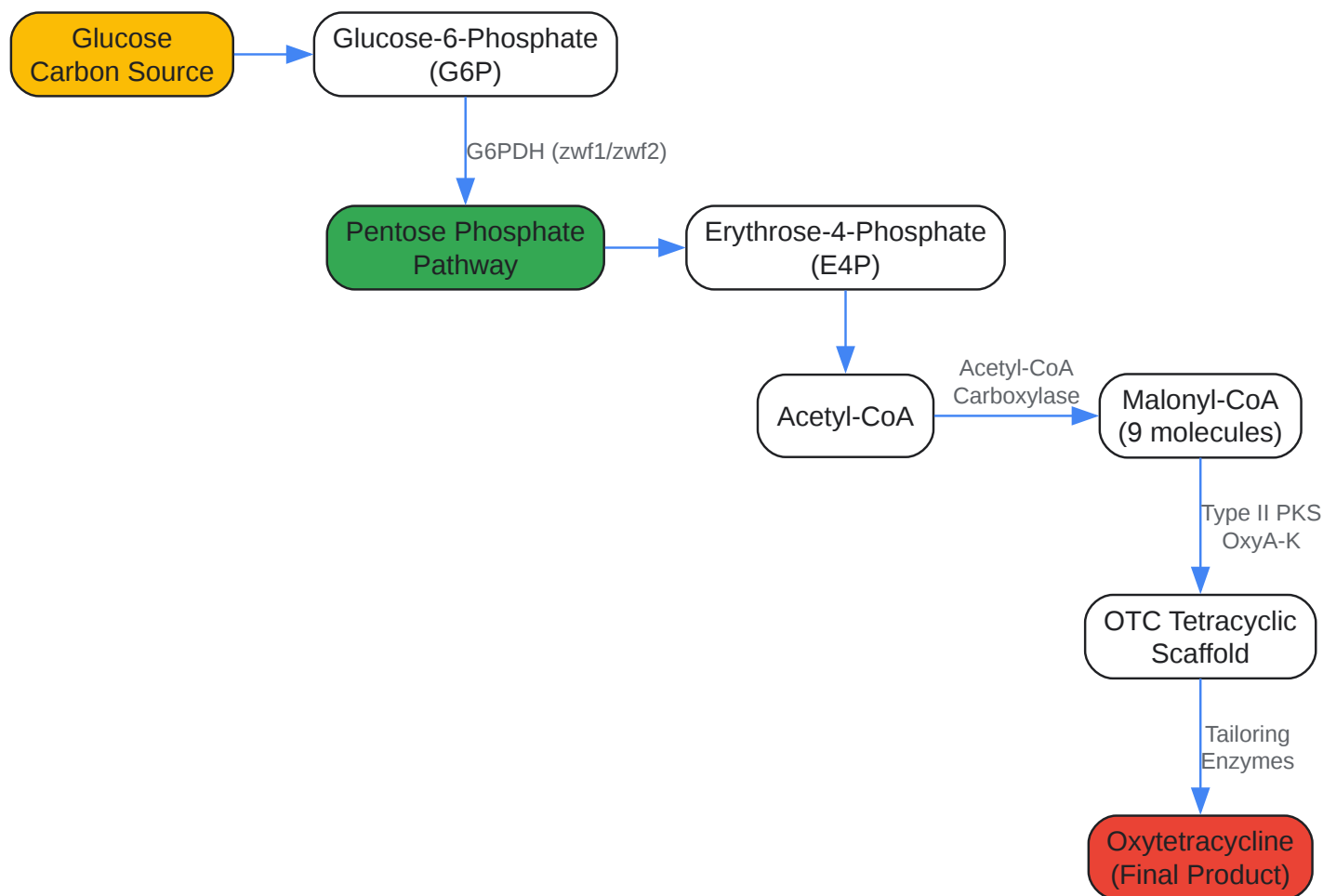
Strain	OTC Titer (mg/L)	Key Genetic Features	Growth Characteristics	Industrial Application
ATCC 10970 (Wild Type)	27-70	Complete 9.37 Mb linear chromosome + 292 kb plasmid, 45+ BGCs	$\mu = 0.16 \text{ h}^{-1}$, phosphate-dependent OTC production	Research strain, baseline production
M4018 (Pfizer)	>35,000 (industrial)	145 kb deletion near OTC BGC, terminal rearrangements	Optimized for industrial fermentation	Commercial OTC production
R6-500 (PLIVA)	>35,000 (industrial)	869 kb duplication and terminal deletion, OTC BGC relocated	High specific productivity maintained	Commercial OTC production
HP126 (Hyperproducer)	4,490 (lab scale)	Multiple SNPs, large deletions/duplications, plasmid expansion	$\mu = 0.19 \text{ h}^{-1}$, early phosphate limitation	Research model for hyperproduction

Bioprocess Considerations and Scale-Up

Successful industrial OTC production requires addressing several key process considerations:

- **Oxygen Transfer:** OTC fermentation is highly oxygen-demanding; ensure adequate dissolved oxygen through proper aeration and agitation [7]
- **Foam Control:** Antifoaming agents may be required during active growth phase [7]
- **Temperature Control:** Maintain precisely at 28°C throughout fermentation [6] [3]
- **pH Management:** Initial pH should be neutral (7.0-7.4) with monitoring throughout process [5] [6]
- **Sterility:** Maintain strict aseptic conditions to prevent contamination during long fermentation cycles [7]

Scale-up from laboratory to industrial scale requires systematic optimization of these parameters, typically progressing from shake flasks to laboratory fermenters (1-10 L) to pilot scale (100-1,000 L) and finally production scale (10,000-100,000 L).



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Metabolic pathway for oxytetracycline biosynthesis in S. rimosus ATCC 10970

Conclusion and Future Perspectives

Streptomyces rimosus ATCC 10970 continues to be a valuable model system for understanding antibiotic biosynthesis and developing improved production strains. Recent advances in **CRISPR-based genome editing** now enable precise manipulation of the OTC biosynthetic pathway and regulatory elements [1]. The growing understanding of **cluster-specific regulation** and the relationship between genomic architecture and secondary metabolite expression opens new avenues for strain improvement [1] [6].

Future efforts will likely focus on:

- **Combinatorial biosynthesis** to generate novel tetracycline analogs with improved properties
- **Systems metabolic engineering** integrating multi-omics data for rational design
- **Dynamic pathway regulation** using synthetic biology approaches
- **Heterologous expression** of the OTC pathway in optimized chassis strains

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